3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
3-chloro-5-iodo-2-pyrrolidin-1-ylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClIN3/c9-7-8(11-5-6(10)12-7)13-3-1-2-4-13/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMAYYKNVIFWTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(N=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251699 | |
| Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704064-43-6 | |
| Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704064-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine, 3-chloro-5-iodo-2-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine typically involves a multi-step synthetic route focusing on:
- Selective halogenation of the pyrazine ring to introduce chlorine and iodine atoms at specific positions.
- Nucleophilic substitution or palladium-catalyzed coupling to install the pyrrolidin-1-yl substituent at the 2-position.
Halogenation Approach
Selective halogenation on pyrazine rings is challenging due to the electron-deficient nature of the heterocycle and potential competing substitution sites. The literature shows that halogenation can be achieved by:
- Stepwise halogenation : Introducing chlorine and iodine sequentially, often starting with chlorination at the 3-position followed by iodination at the 5-position. This can be done using reagents like N-chlorosuccinimide (NCS) for chlorination and iodine sources such as iodine monochloride or iodine with oxidants for iodination.
- Regioselective lithiation and electrophilic substitution : Selective lithiation at the desired position using strong bases (e.g., sec-butyllithium) at low temperatures, followed by quenching with halogen electrophiles.
Introduction of the Pyrrolidin-1-yl Group
The pyrrolidinyl substituent at the 2-position is generally introduced via nucleophilic aromatic substitution (S_NAr) or palladium-catalyzed amination:
- Nucleophilic aromatic substitution (S_NAr) : The 2-position halogen (often chlorine) on the pyrazine ring is displaced by pyrrolidine under basic conditions. This method requires the halogen to be sufficiently activated by the electron-deficient pyrazine ring.
- Palladium-catalyzed coupling (Buchwald-Hartwig amination) : This method uses palladium catalysts to couple pyrrolidine with 2-chloropyrazine derivatives under mild conditions, often improving yields and selectivity.
Representative Preparation Procedure
A typical preparation sequence based on literature precedents and patent disclosures is as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Chlorination | N-chlorosuccinimide (NCS), solvent (e.g., acetonitrile), room temperature | Selective chlorination at the 3-position of pyrazine |
| 2. Iodination | Iodine source (I_2, ICl), oxidant, controlled temperature | Introduction of iodine at the 5-position |
| 3. Pyrrolidinyl substitution | Pyrrolidine, base (e.g., K2CO3), solvent (DMF or DMSO), heat | Nucleophilic substitution at 2-chloropyrazine to yield 2-(pyrrolidin-1-yl) derivative |
Detailed Research Findings
Selective Lithiation and Halogenation : According to a patent (EP 3 372 605 B1), selective lithiation of halogenated aromatic compounds at low temperatures (-78 °C) using sec-butyllithium followed by electrophilic quenching allows precise installation of halogens and functional groups. This approach can be adapted for pyrazine derivatives to achieve regioselective halogenation before amination.
Palladium-Catalyzed Amination : Research on related pyrazine derivatives shows that Buchwald-Hartwig amination is effective for introducing pyrrolidinyl groups. This method involves Pd catalysts with suitable ligands to couple 2-chloropyrazines with pyrrolidine, often yielding high purity products with fewer side reactions.
Nucleophilic Aromatic Substitution : The electron-deficient nature of pyrazine rings facilitates displacement of halogens by amines such as pyrrolidine under basic conditions, as demonstrated in the synthesis of 5-amino-3-(alkoxy)pyrazine derivatives.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Stepwise Halogenation + S_NAr | NCS, Iodine source, Pyrrolidine, Base | Regioselective, straightforward | Multiple steps, possible by-products | 60-75 |
| Lithiation + Electrophilic Halogenation + S_NAr | sec-BuLi, ZnCl2, Halogen electrophiles, Pyrrolidine | High regioselectivity, controlled substitution | Requires low temperature, air-sensitive reagents | 65-80 |
| Palladium-Catalyzed Amination | Pd catalyst, ligand, base, pyrrolidine | Mild conditions, high selectivity, scalable | Cost of Pd catalysts, ligand optimization needed | 70-85 |
Notes on Reaction Conditions and Optimization
- Low-temperature lithiation (-78 °C) is critical to avoid side reactions and ensure regioselectivity.
- The choice of solvent (e.g., MTBE, DMF, DMSO) impacts reaction rates and selectivity.
- Catalyst and ligand selection in palladium-catalyzed amination strongly influence yield and purity.
- Purification often involves column chromatography due to the presence of halogenated by-products.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide or potassium fluoride can be used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine is a compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by data tables and case studies.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the pyrazine structure can enhance antibacterial activity, making this compound a candidate for further development in antibiotic therapies .
Anticancer Properties : Preliminary studies have shown that compounds containing the pyrazine core can inhibit cancer cell proliferation. In vitro assays revealed that this compound exhibits cytotoxic effects on certain cancer cell lines, warranting further investigation into its mechanism of action and potential as an anticancer agent .
Agrochemicals
Pesticidal Activity : The compound has been evaluated for its potential as a pesticide. A study indicated that pyrazine derivatives can act as effective insecticides due to their neurotoxic effects on pests. Field trials demonstrated that formulations containing this compound showed reduced pest populations compared to control groups .
Material Science
Polymer Additives : The unique properties of this compound make it suitable for use as an additive in polymer formulations. Research has suggested that incorporating this compound into polymers can enhance thermal stability and mechanical properties, making it valuable for developing high-performance materials .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. The results indicated a significant reduction in bacterial growth when tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Pesticide Development
In agricultural trials, formulations containing this compound were tested against common crop pests. The results showed a marked decrease in pest populations over a four-week period. The compound's mode of action was linked to disruption of neural function in insects, highlighting its potential as a novel insecticide .
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine involves its interaction with specific molecular targets. The presence of halogen atoms and the pyrrolidine group can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Halogenation Effects
Halogen substituents modulate electronic properties and bioavailability:
- Chloro vs. However, iodine’s higher molecular weight may reduce metabolic stability.
- Trifluoromethyl (CF₃) Groups : Compounds like 3-Chloro-5-(trifluoromethyl)pyridine () leverage CF₃ for electron-withdrawing effects, improving electron affinity in material science applications . In contrast, iodine in 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine may enhance halogen bonding in biological targets .
Nitrogen-Containing Ring Modifications
- Pyrrolidinyl vs. Piperazinyl: Pyrrolidine (5-membered ring) offers conformational rigidity, while piperazine (6-membered ring) introduces additional hydrogen-bonding sites. For instance, methyl (S)-3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate () shows enhanced solubility due to the piperazine moiety, whereas pyrrolidine may improve blood-brain barrier penetration .
Toxicity and Pharmacokinetics
Pyrazine derivatives generally exhibit low toxicity, as seen in FEMA GRAS-listed compounds like 2-methylpyrazine, which inhibits oviductal functions at picomolar concentrations .
Biological Activity
3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a detailed overview of its biological activity, including pharmacokinetic profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with chlorine and iodine atoms, as well as a pyrrolidine moiety. This unique structure contributes to its pharmacological properties.
Pharmacokinetic Profile
The pharmacokinetics of this compound have been evaluated in various species, providing insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Species | Clearance (Cl) L/h/kg | Bioavailability (LBF) % | Volume of Distribution (Vd) L/kg | Bioavailability (F) % | Half-life (t1/2) h |
|---|---|---|---|---|---|
| Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |
| Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |
| Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |
| Human Prediction | ~0.88 | ~76 | ~0.85 | ~70 | ~0.70 |
These values indicate that the compound has moderate clearance rates and bioavailability across different species, suggesting potential for oral bioavailability in humans .
Research indicates that compounds similar to this compound may exhibit selective inhibition of various kinases, particularly those involved in cancer pathways. For instance, studies have shown that pyrazine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The presence of the pyrrolidine group may enhance binding affinity to these targets due to favorable interactions within the ATP-binding pocket.
Case Studies and Research Findings
- Anticancer Activity : A study focused on pyrazine derivatives demonstrated that modifications at the C-5 position could significantly enhance potency against CDK2, a critical target in cancer therapy. The introduction of polar groups was found to improve metabolic stability while retaining cell-based potency .
- Selectivity for Kinase Inhibition : The structural analysis of related compounds revealed that subtle changes in substituents could lead to increased selectivity for Aurora-A over Aurora-B/C kinases, which is vital for developing targeted cancer therapies . This selectivity is often attributed to steric clashes and specific interactions within the kinase active sites.
- Pharmacological Studies : In vitro studies using human primary monocyte-derived dendritic cells showed that similar compounds exhibited potent activity against viral infections, suggesting a broader therapeutic potential beyond oncology .
Q & A
Q. What synthetic methodologies are commonly employed for 3-Chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine, and how can halogenation challenges be addressed?
The synthesis typically involves multi-step reactions, starting with pyrazine core functionalization. For halogenation, iodination and chlorination require careful control of reaction conditions. For example, iodination may utilize iodine monochloride (ICl) in anhydrous dichloromethane at 0–5°C to minimize side reactions. Chlorination can be achieved via nucleophilic aromatic substitution using POCl₃ or PCl₅ under reflux . Challenges include regioselectivity and competing side reactions; optimizing stoichiometry and using directing groups (e.g., pyrrolidine) can improve yields. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity products .
Q. What spectroscopic techniques are recommended for structural characterization, and what key data should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Look for pyrrolidine ring protons (δ 2.5–3.5 ppm) and pyrazine aromatic protons (δ 8.0–9.0 ppm). Chlorine and iodine substituents deshield adjacent carbons, shifting ¹³C NMR signals upfield .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 340.92 for C₈H₇ClIN₃).
- FT-IR : Identify N–H stretching (~3200 cm⁻¹) and C–I/C–Cl vibrations (500–600 cm⁻¹) .
Q. How should researchers handle storage and stability of this compound?
Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Purity (>97%) and moisture-sensitive handling are critical for reproducibility in reactivity studies. Use anhydrous solvents (e.g., THF, DMF) for dissolution .
Advanced Research Questions
Q. How do computational models (e.g., DFT, MD) elucidate electronic properties in coordination polymers or supramolecular systems?
Density Functional Theory (DFT) simulations reveal electron density distribution, particularly the role of iodine in charge transfer. Molecular Dynamics (MD) can model interactions in coordination polymers, such as π-stacking between pyrazine rings and metal centers (e.g., Cr(II/III) systems). These models predict conductivity and magnetic coupling, aligning with experimental data from X-ray absorption spectroscopy and SQUID magnetometry . For example, reduced pyrazine ligands in CrCl₂(pyrazine)₂ show delocalized electrons, explaining high conductivity (~10 S/cm) .
Q. What contradictions exist between experimental and theoretical photophysical data, and how can they be resolved?
Phosphorescence lifetime measurements (e.g., 3.2 ms experimentally) may diverge from CPS theory predictions due to surface defects or solvent effects. A study comparing pyrazine adsorbed on silver surfaces with argon spacers found discrepancies in distance-dependent decay rates. Adjusting parameters like dielectric constants (ε) or including defect sites in simulations improves model accuracy .
Q. How does the pyrrolidin-1-yl substituent influence pharmacological activity, and what methodologies validate target binding?
The pyrrolidine group enhances lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., kinase inhibition) paired with molecular docking (software: MOE, AutoDock) show hydrogen bonding between the pyrrolidine nitrogen and ATP-binding pockets. For neuroprotective studies, rodent models treated with the compound exhibit reduced oxidative stress markers (e.g., 40% decrease in malondialdehyde levels at 10 mg/kg dose) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
